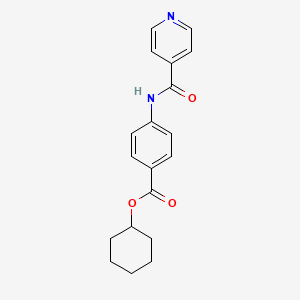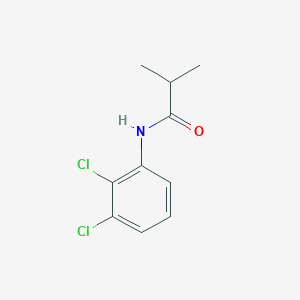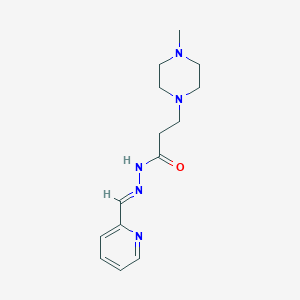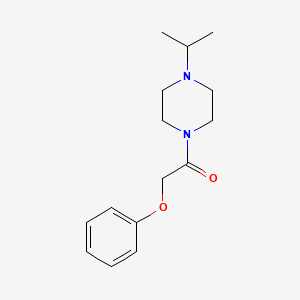![molecular formula C16H14Cl2O2 B5515281 1-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5515281.png)
1-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step organic reactions. For example, the synthesis of 1-[3-(Trifluoromethyl)phenyl]-2-propanone was achieved from 1-bromo-3-(trifluoromethyl)benzene through a Grignard reaction followed by oxidation, yielding an overall 82.5% efficiency under specific conditions (Qiao Lin-lin, 2009). Such methodologies can be adapted for the synthesis of "1-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-1-propanone".
Molecular Structure Analysis
The molecular structure of compounds with similar backbones has been elucidated using techniques like X-ray diffraction and spectroscopic methods. For instance, the crystal structure of an organic compound with a similar phenylhydrazono-2-propanone structure was determined, showcasing the importance of inter- and intramolecular hydrogen bonding (R. Abdel-Jalil et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often result in various metabolites or reaction products, each with unique characteristics. For example, the in vitro metabolism of 1-phenyl-2-propanone oxime in rat liver homogenates produced several metabolites, identified through combined gas chromatography and mass spectrometry (R. T. Coutts et al., 1976).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, can be significantly influenced by their stereochemistry and molecular alignments. Studies have shown how these properties can be tuned through simple mechanical perturbations or modifications in molecular structure (X. Kong & B. Tang, 1998).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding the compound's behavior in various environments. Detailed studies, such as NBO, conformational, NLO, HOMO-LUMO, and NMR analyses, provide insights into the electronic structure, charge distribution, and potential chemical reactivity of such compounds (S. Xavier et al., 2015).
Scientific Research Applications
Asymmetric Synthesis
One notable application of related compounds is in asymmetric synthesis. For instance, 3-Chloro-1-phenyl-1-propanol, which shares structural similarities, has been utilized as a chiral intermediate in the synthesis of antidepressant drugs. Yeast reductase has shown high activity and enantioselectivity in converting 3-chloro-1-phenyl-1-propanone to its (S)-alcohol counterpart, highlighting the role of such compounds in producing chiral intermediates for pharmaceutical applications (Y. Choi et al., 2010).
Metabolic Studies
Another aspect of scientific research involves understanding the metabolism of related compounds. For example, 1-Phenyl-2-propanone oxime, a metabolite of amphetamine, undergoes further metabolism in rat liver homogenates, leading to the formation of various products. Such studies offer insights into drug metabolism and the potential environmental fate of these compounds (R. T. Coutts et al., 1976).
Renewable Building Blocks
Research has explored renewable building blocks like phloretic acid, derived from related phenolic compounds, for material science applications. This approach provides a sustainable alternative to traditional phenolation methods, demonstrating the compound's versatility in creating eco-friendly materials (Acerina Trejo-Machin et al., 2017).
Enantioselective Hydrogenation
The compound's derivatives have been used in enantioselective hydrogenation processes. Studies on 1-phenyl-1,2-propanedione over Pt/Al2O3 catalysts modified with cinchonidine have achieved relatively high enantiomeric excesses. This application is crucial in producing chiral alcohols, pivotal in pharmaceutical syntheses (E. Toukoniitty et al., 2000).
Liquid Crystalline Properties
The synthesis and study of side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens with cyano or methoxy tails, derived from structural analogs, have unveiled novel mesomorphic properties. These findings are significant in the development of advanced materials for optical storage and display technologies (X. Kong et al., 1998).
Safety and Hazards
properties
IUPAC Name |
1-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O2/c1-2-16(19)12-4-6-13(7-5-12)20-10-11-3-8-14(17)15(18)9-11/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCGOLTZJVREFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(dimethylamino)phenyl]-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5515203.png)
![2-(3,4-dimethoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5515214.png)
![5-[(1,3-benzothiazol-2-ylthio)methyl]-N-ethyl-1,3,4-thiadiazol-2-amine](/img/structure/B5515215.png)
![4-(cyclopentyloxy)-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B5515225.png)
![ethyl {2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5515234.png)

![8-methoxy-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]-3-chromanecarboxamide](/img/structure/B5515243.png)
![4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5515247.png)
![propyl (4aR*,7aS*)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B5515249.png)
![5-chloro-4,6-dimethyl-2-(5-nitro-2-furyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5515265.png)
![4-[2-(1H-pyrazol-1-yl)ethyl]-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5515274.png)
